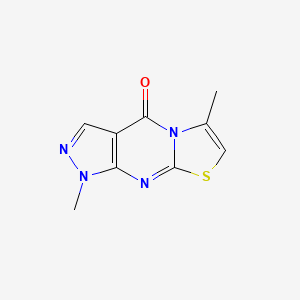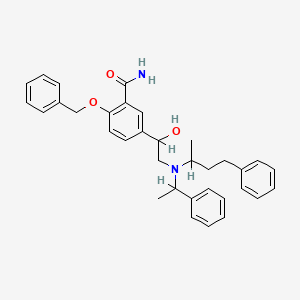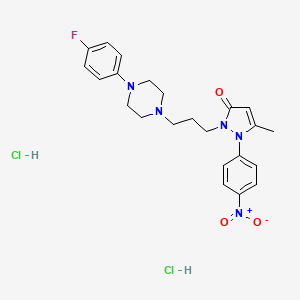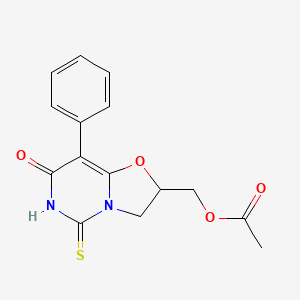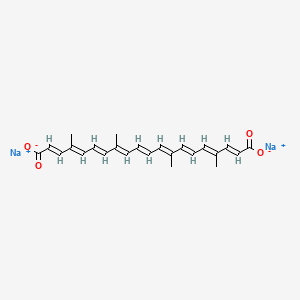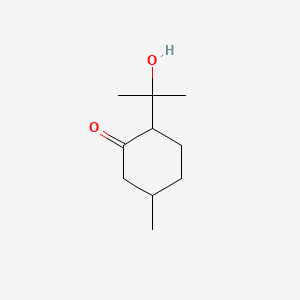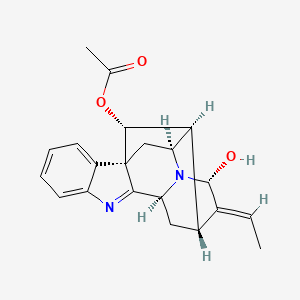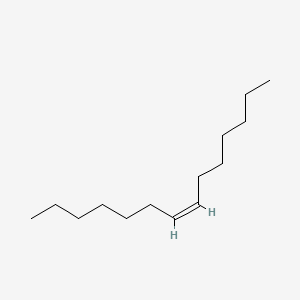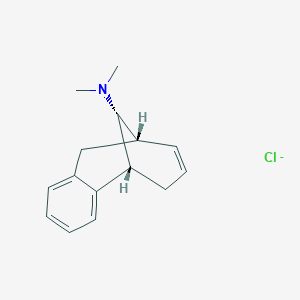
Einecs 261-294-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 261-294-6 is a chemical compound registered under the European Inventory of Existing Commercial Chemical Substances (Einecs). This registry ensures that chemicals used within the European Union are properly documented and regulated. The compound’s specific properties, uses, and safety measures are detailed in its registration dossier.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Einecs 261-294-6 typically involves [insert synthetic route here]. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using [insert industrial method here]. This method ensures that the compound is produced efficiently and cost-effectively while maintaining quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: Einecs 261-294-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in different fields.
Common Reagents and Conditions: Common reagents used in reactions with this compound include [insert reagents here]. The conditions for these reactions, such as solvent choice and temperature, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from reactions involving this compound include [insert products here]. These products are often used in further chemical synthesis or industrial applications.
Wissenschaftliche Forschungsanwendungen
Einecs 261-294-6 has a wide range of applications in scientific research. In chemistry, it is used as a [insert application here]. In biology, it plays a role in [insert application here]. In medicine, it is investigated for its potential in [insert application here]. Industrially, it is utilized in the production of [insert application here].
Wirkmechanismus
The mechanism of action of Einecs 261-294-6 involves [insert mechanism here]. It interacts with molecular targets such as [insert targets here] and affects pathways like [insert pathways here]. Understanding its mechanism is crucial for its application in various fields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Einecs 261-294-6 include [insert similar compounds here]. These compounds share structural or functional similarities.
Uniqueness: What sets this compound apart from these similar compounds is [insert unique features here]. This uniqueness makes it particularly valuable for [insert specific applications here].
Eigenschaften
CAS-Nummer |
58501-32-9 |
|---|---|
Molekularformel |
C15H19ClN- |
Molekulargewicht |
248.77 g/mol |
IUPAC-Name |
(1R,9S,13R)-N,N-dimethyltricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-13-amine;chloride |
InChI |
InChI=1S/C15H19N.ClH/c1-16(2)15-12-7-5-9-14(15)13-8-4-3-6-11(13)10-12;/h3-8,12,14-15H,9-10H2,1-2H3;1H/p-1/t12-,14-,15-;/m1./s1 |
InChI-Schlüssel |
ZTKAONUXTHAYGD-RVXAEUMZSA-M |
Isomerische SMILES |
CN(C)[C@H]1[C@@H]2CC=C[C@@H]1CC3=CC=CC=C23.[Cl-] |
Kanonische SMILES |
CN(C)C1C2CC=CC1CC3=CC=CC=C23.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,21-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18(23),19,21,24,26(30),27-tridecaene-11,16-dione](/img/structure/B12712532.png)
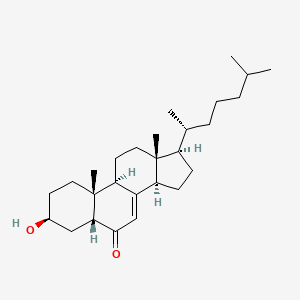
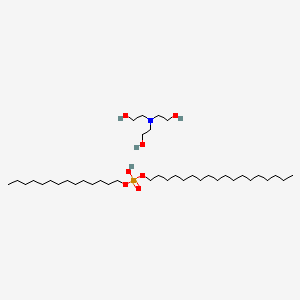
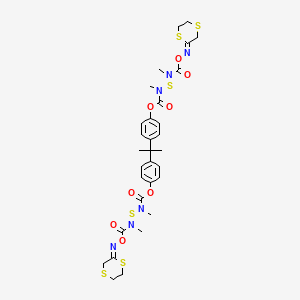
![(E)-but-2-enedioic acid;8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12712550.png)
